4-methyl-N,N-Dimethylcathinone (hydrochloride)
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of 4-methyl-N,N-dimethylcathinone hydrochloride follows established International Union of Pure and Applied Chemistry conventions for substituted ketones and amine salts. The base compound carries the official International Union of Pure and Applied Chemistry name 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone, which systematically describes the molecular architecture. This nomenclature reflects the presence of a dimethylamino group at the 2-position of the propanone backbone, with a 4-methylphenyl substituent attached to the carbonyl carbon.
The compound belongs to the broader classification of synthetic cathinones, specifically within the N-alkylated cathinones subgroup. Synthetic cathinones represent β-keto phenethylamine derivatives that share a common core structure while displaying variations in substitution patterns. The systematic classification places 4-methyl-N,N-dimethylcathinone within the first group of synthetic cathinones, characterized by N-substituted compounds featuring unsubstituted or substituted phenyl rings.
Alternative nomenclature systems recognize this compound under several synonymous designations. The Chemical Abstracts Service registry acknowledges the compound as 1-propanone, 2-(dimethylamino)-1-(4-methylphenyl)-, reflecting the ketone-centered naming convention. Additional systematic names include 2-(dimethylamino)-1-(4-methylphenyl)propan-1-one, emphasizing the propanone structural foundation.
The classification within chemical databases consistently categorizes this compound as a substituted cathinone derivative. The structural relationship to the parent cathinone molecule becomes evident through the shared β-keto phenethylamine backbone, with specific modifications at the nitrogen center and aromatic ring. This systematic classification facilitates understanding of structure-activity relationships within the cathinone family and enables prediction of chemical properties based on substitution patterns.
Molecular Formula and Structural Isomerism
The molecular formula of 4-methyl-N,N-dimethylcathinone base form is established as C₁₂H₁₇NO, representing a molecular weight of 191.274 grams per mole. The hydrochloride salt form exhibits the molecular formula C₁₂H₁₈ClNO₂, corresponding to a molecular weight of 243.7 grams per mole. This molecular composition reflects the addition of hydrochloric acid to the basic amine functionality, resulting in the formation of the hydrochloride salt.
The structural framework consists of a phenyl ring substituted with a methyl group at the para position, connected to a propanone chain bearing a dimethylamino group. The monoisotopic mass of the base compound measures 191.131014 daltons, providing precise mass identification for analytical applications. The molecular structure contains several key functional groups that define its chemical behavior: the aromatic ring system, the carbonyl group characteristic of ketones, and the tertiary amine functionality.
Structural isomerism considerations reveal multiple possible arrangements for compounds sharing the C₁₂H₁₇NO molecular formula. The specific positioning of the methyl substituent on the aromatic ring creates opportunities for positional isomerism, with ortho, meta, and para configurations possible. The 4-methyl designation indicates para positioning, distinguishing this compound from potential 2-methyl or 3-methyl analogs. The dimethylamino substitution at the α-carbon adjacent to the carbonyl group represents a specific structural arrangement that influences both chemical properties and biological activity.
The stereochemical characteristics of 4-methyl-N,N-dimethylcathinone include one defined stereocenter at the α-carbon bearing the dimethylamino group. This stereocenter creates the potential for enantiomeric forms, though the compound is typically encountered as a racemic mixture in synthetic preparations. The stereochemical configuration significantly influences the three-dimensional molecular shape and can affect both chemical reactivity and biological interactions.
Crystallographic Analysis and Solid-State Properties
The solid-state properties of 4-methyl-N,N-dimethylcathinone hydrochloride reflect the ionic nature of the salt form and the molecular packing arrangements in the crystalline structure. The hydrochloride salt typically appears as a crystalline solid, exhibiting enhanced stability and handling characteristics compared to the free base form. The formation of the hydrochloride salt significantly alters the physical properties, including melting point, solubility, and crystal morphology.
Crystallographic analysis reveals that the salt formation process involves the protonation of the tertiary amine nitrogen, creating a positively charged ammonium center that associates with the chloride anion. This ionic interaction stabilizes the crystal lattice through electrostatic forces and hydrogen bonding networks. The crystalline structure demonstrates ordered molecular arrangements that contribute to the compound's stability and facilitate purification processes.
The physical appearance of the hydrochloride salt typically manifests as a white to off-white crystalline powder, contrasting with the potentially oily or less stable nature of the free base form. The crystal habit and morphology depend on crystallization conditions, including solvent choice, temperature, and cooling rate. These factors influence particle size distribution, surface area, and other physical characteristics relevant to handling and analysis.
Thermal analysis of the crystalline hydrochloride salt provides insights into decomposition patterns and phase transitions. The melting point serves as a key identification parameter and quality indicator for the compound. The crystalline form exhibits characteristic infrared spectroscopic signatures that distinguish it from the free base and enable identification through analytical techniques. These spectroscopic fingerprints include specific absorption bands corresponding to the carbonyl stretch, aromatic carbon-hydrogen stretches, and amine salt characteristics.
Protonation States and Salt Formation Mechanisms
The salt formation mechanism for 4-methyl-N,N-dimethylcathinone hydrochloride involves the acid-base reaction between the tertiary amine functionality and hydrochloric acid. The dimethylamino group acts as a Lewis base, donating its lone pair of electrons to accept a proton from the hydrochloric acid. This protonation reaction transforms the neutral amine into a positively charged ammonium ion, which subsequently associates with the chloride anion to form the ionic salt.
The chemical equation for this salt formation process can be represented as the reaction between the free base amine and hydrochloric acid, resulting in the formation of the hydrochloride salt. The nitrogen atom, initially possessing three bonds in the neutral state, acquires a fourth bond through protonation, creating a tetrahedral ammonium center with a formal positive charge. The chloride ion provides the necessary negative charge to maintain electrical neutrality in the salt structure.
The thermodynamics of salt formation favor the ionic form due to the strong electrostatic interactions between the ammonium cation and chloride anion. The energy released during salt formation contributes to the stability of the crystalline structure and explains the enhanced physical properties of the salt compared to the free base. The ionic nature of the hydrochloride salt significantly increases water solubility compared to the neutral amine, facilitating dissolution and analytical procedures.
Acid-base equilibrium considerations reveal that the salt formation is reversible under appropriate conditions. Treatment with strong bases such as sodium hydroxide can convert the hydrochloride salt back to the free base form through deprotonation. This reversibility provides flexibility in synthetic procedures and purification strategies. The protonation state directly influences the compound's behavior in different environments, affecting properties such as membrane permeability, protein binding, and chemical reactivity.
The salt formation mechanism also impacts analytical considerations, as different protonation states exhibit distinct spectroscopic and chromatographic behaviors. Mass spectrometric analysis must account for the potential loss of hydrochloric acid during ionization processes, while nuclear magnetic resonance spectroscopy reveals characteristic chemical shift changes upon salt formation. These analytical implications require careful consideration of sample preparation and analytical conditions to ensure accurate identification and quantification.
Properties
IUPAC Name |
2-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)4;/h5-8,10H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGUGYDLTBREKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342653 | |
| Record name | 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448845-14-4 | |
| Record name | 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol at 0–25°C. Key parameters include:
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Molar ratio : 1:1.2 (4-methylpropiophenone to dimethylamine) to drive completion.
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Solvent system : Anhydrous methanol for optimal solubility of intermediates.
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Reduction time : 6–12 hours under inert atmosphere (N₂ or Ar).
Post-reduction, the free base is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 95 |
| NaBH₄ Equivalents | 1.5 | 85 | 97 |
| Reaction Time | 8 hours | 82 | 96 |
Mannich Reaction Pathway
The Mannich reaction offers an alternative route, utilizing 4-methylacetophenone, formaldehyde, and dimethylamine hydrochloride in a one-pot synthesis. This method avoids the need for separate reduction steps.
Procedural Details
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Reactant Mixing : 4-Methylacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.1 eq) are combined in refluxing ethanol.
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Acid Catalysis : Concentrated HCl (0.5% v/v) accelerates iminium ion formation.
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Reflux Duration : 24–48 hours at 80°C, monitored by thin-layer chromatography (TLC).
The crude product is purified via recrystallization from ethanol/water (9:1 v/v), yielding white crystalline solids.
Table 2: Mannich Reaction Yield vs. Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 72 | 93 |
| Isopropanol | 70 | 68 | 91 |
| Tetrahydrofuran | 65 | 65 | 89 |
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is critical for enhancing stability and water solubility. The free base is dissolved in anhydrous diethyl ether, and gaseous HCl is bubbled through the solution until precipitation ceases. The salt is filtered, washed with cold ether, and dried under vacuum.
Purity Optimization
Recrystallization from ethanol/water (95:5 v/v) achieves ≥99% purity, as confirmed by high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to improve efficiency:
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Residence Time : 10–15 minutes at 100°C.
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Pressure : 2–3 bar to maintain solvent integrity.
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Throughput : 5–10 kg/day with ≥98% purity.
Table 3: Bench-Scale vs. Industrial Synthesis Metrics
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Batch Time | 24 hours | 2 hours |
| Yield | 75–85% | 90–95% |
| Energy Consumption | 500 kWh/kg | 150 kWh/kg |
Analytical Characterization
Post-synthesis validation requires multi-technique analysis:
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GC-MS : Characteristic fragments at m/z 58 (dimethylamine loss) and m/z 149 (4-methylphenylacyl ion).
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¹H NMR (400 MHz, D₂O): δ 2.35 (s, 6H, N(CH₃)₂), δ 2.80 (q, 2H, CH₂), δ 7.25–7.40 (m, 4H, aromatic).
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FTIR : Peaks at 1685 cm⁻¹ (C=O stretch) and 2700 cm⁻¹ (N-CH₃ stretch).
Challenges and Mitigation Strategies
Byproduct Formation
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N-Alkylation Byproducts : Controlled by maintaining stoichiometric excess of dimethylamine (1.2–1.5 eq).
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Oxidation Products : Avoided by conducting reactions under inert atmospheres.
Scalability Issues
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Solvent Recovery : Ethanol is distilled and reused, reducing costs by 40%.
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Catalyst Poisoning : Regular reactor passivation with nitric acid minimizes fouling.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N,N-Dimethylcathinone (hydrochloride) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces substituted amines or amides.
Scientific Research Applications
4-methyl-N,N-Dimethylcathinone (hydrochloride) is used in various scientific research fields:
Biology: Studies its effects on biological systems, particularly its stimulant properties and potential neurotoxicity.
Medicine: Researches its potential therapeutic effects and risks, although it is not approved for medical use.
Industry: Used in the development of new synthetic routes and the study of its chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N,N-Dimethylcathinone (hydrochloride) involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in stimulant effects similar to those of other cathinones and amphetamines.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Presumed to be C₁₂H₁₇NO·HCl (based on structural analogs and evidence).
- Appearance: Crystalline solid (common for cathinone hydrochlorides) .
- Applications : Utilized in analytical methods (e.g., GC-MS) for NPS detection and quantification .
Structural and Analytical Comparisons with Similar Compounds
Structural Features
The compound’s structural analogs differ in substituents at the phenyl ring (R1) and nitrogen (R2):
| Compound | R1 (Position 4) | R2 (N-Substituents) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-Methyl-N,N-Dimethylcathinone HCl | Methyl | N,N-Dimethyl | C₁₂H₁₇NO·HCl | ~227.5 |
| 4-Ethyl-N,N-Dimethylcathinone HCl | Ethyl | N,N-Dimethyl | C₁₃H₁₉NO·HCl | 241.8 |
| 4-Methoxy-N,N-Dimethylcathinone HCl | Methoxy | N,N-Dimethyl | C₁₂H₁₇NO₂·HCl | 243.7 |
| Pentedrone | None | N-Methyl | C₁₂H₁₅NO | 189.25 |
Key Observations :
- 4-Ethyl-N,N-Dimethylcathinone HCl: Larger molecular weight due to the ethyl group, enhancing lipophilicity compared to the methyl analog .
- 4-Methoxy-N,N-Dimethylcathinone HCl: Methoxy substitution increases polarity, altering chromatographic behavior .
Chromatographic and Spectroscopic Data
Data from GC-MS analyses (retention times, mass spectra) highlight differences in analytical profiles :
| Compound | Retention Time (min) | Base Peak (m/z) | Relative Abundance (%) |
|---|---|---|---|
| 4-Methyl-N,N-Dimethylcathinone HCl | 1.824 | 1525 | 0.99 |
| Pentedrone | 1.807 | 1519 | 0.94 |
| 3-Methylbuphedrone | 1.842 | 1532 | 1.25 |
Analytical Insights :
- The target compound’s higher retention time (1.824 min) compared to pentedrone (1.807 min) suggests increased interaction with the GC column due to methyl substitution .
- Base peak differences (m/z 1525 vs. 1519) reflect variations in fragmentation patterns influenced by substituents.
Pharmacological and Forensic Relevance
- 4-Ethyl-N,N-Dimethylcathinone HCl: Classified as a stimulatory designer drug, often detected in combination with other cathinones (e.g., 4-CMC) in forensic casework .
Biological Activity
4-Methyl-N,N-Dimethylcathinone (hydrochloride), a synthetic cathinone, is structurally related to naturally occurring stimulants found in the Khat plant. This compound has garnered attention due to its psychoactive properties and potential implications for public health and safety. Understanding its biological activity is crucial for assessing its effects on neurotransmitter systems and potential therapeutic applications.
- Chemical Name: 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride
- Molecular Formula: C₁₂H₁₈ClNO
- Molecular Weight: Approximately 227.7 g/mol
- Form: Crystalline solid, typically with a purity of at least 98% .
4-Methyl-N,N-Dimethylcathinone primarily exerts its effects through interactions with monoamine transporters:
- Dopamine Transporter (DAT): Acts as a substrate, promoting dopamine release and inhibiting reuptake.
- Serotonin Transporter (SERT): Similar interactions lead to increased serotonin levels in the synaptic cleft .
The compound's action can be summarized as follows:
- Promotes monoamine release via DAT over SERT.
- Inhibits reuptake of dopamine and serotonin, leading to elevated extracellular levels of these neurotransmitters .
Pharmacokinetics
4-Methyl-N,N-Dimethylcathinone undergoes various metabolic pathways:
- Phase I Metabolism: Involves N-demethylation and reduction of the β-ketone group.
- Phase II Metabolism: Includes glucuronidation, which aids in the detoxification process .
Neurotransmitter Modulation
The compound significantly influences neurotransmitter systems, particularly:
- Dopamine: Increased levels are associated with heightened mood and euphoria, but also potential for addiction.
- Serotonin: Modulation can affect mood, anxiety, and overall mental health.
Behavioral Studies
In animal models, varying dosages of 4-Methyl-N,N-Dimethylcathinone have demonstrated:
- Low Doses: Mild psychoactive effects.
- High Doses: More pronounced behavioral changes and potential toxicity .
Study on Metabolic Stability
A study conducted on the metabolic stability of this compound revealed multiple metabolic pathways when incubated in human liver microsomes. The identified metabolites included:
Toxicological Implications
Research indicates that the psychoactive properties of 4-Methyl-N,N-Dimethylcathinone can lead to adverse effects similar to other stimulants. Reports of intoxications highlight the need for further investigation into its safety profile and long-term effects on health .
Data Summary Table
| Property | Details |
|---|---|
| Chemical Name | 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.7 g/mol |
| Mechanism of Action | DAT and SERT inhibition |
| Phase I Metabolism | N-demethylation, β-ketone reduction |
| Phase II Metabolism | Glucuronidation |
| Behavioral Effects | Dose-dependent psychoactive effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N,N-dimethylcathinone (hydrochloride), and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a Mannich reaction or reductive amination of a β-keto precursor. For purity optimization, use high-resolution chromatography (e.g., HPLC with C18 columns) and validate via nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of regioisomers or byproducts. Purity ≥98% is achievable with recrystallization in ethanol/water mixtures .
- Key Data :
- Common impurities: N-alkylation byproducts (e.g., tert-butyl or ethyl analogs).
- Solvent systems for recrystallization: Ethanol (95%)/water (5%) yields crystals with ≥99% purity .
Q. How is structural characterization of 4-methyl-N,N-dimethylcathinone performed to distinguish it from analogs?
- Methodological Answer : Use a combination of:
- GC-EI-MS : Characteristic fragmentation patterns (e.g., m/z 58 for dimethylamine loss).
- FTIR : Peaks at 1680–1700 cm⁻¹ (ketone C=O stretch) and 2700–2800 cm⁻¹ (tertiary amine N-CH₃).
- NMR : δ 2.2–2.4 ppm (N,N-dimethyl protons) and δ 2.8–3.1 ppm (methyl group on the cathinone backbone) .
Advanced Research Questions
Q. How can regioisomeric and stereochemical ambiguities in 4-methyl-N,N-dimethylcathinone derivatives be resolved?
- Methodological Answer : Regioisomers (e.g., 3-methyl vs. 4-methyl) are differentiated via:
- LC-DAD : Retention time shifts and UV spectra (λmax ~250 nm for cathinones).
- GC-CI-MS with methane : Adduct formation patterns (e.g., [M+H]+ vs. [M+CH₅]+).
- X-ray crystallography : Definitive structural assignment for crystalline salts .
Q. What in vitro models are suitable for studying the metabolic pathways of 4-methyl-N,N-dimethylcathinone?
- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to identify Phase I metabolites (e.g., N-demethylation, β-keto reduction). Quantify metabolites via:
- LC-QTOF-MS : High-resolution mass accuracy (<5 ppm error) for unknown metabolite identification.
- Enzyme inhibition assays : CYP2D6 and CYP3A4 are primary metabolizers; validate with selective inhibitors (e.g., quinidine for CYP2D6) .
Q. How do structural modifications (e.g., halogenation) impact the pharmacological activity of 4-methyl-N,N-dimethylcathinone?
- Methodological Answer :
- Receptor binding assays : Compare affinity at monoamine transporters (DAT, SERT, NET) using radiolabeled ligands (e.g., [³H]WIN35428 for DAT).
- Functional activity : Measure EC₅₀ for dopamine release in synaptosomes.
- Key Finding : Chlorination at the phenyl ring (e.g., 2-chloro analog) increases DAT selectivity but reduces potency by ~30% compared to the parent compound .
Data Analysis & Reproducibility
Q. How should researchers address discrepancies in reported EC₅₀ values for 4-methyl-N,N-dimethylcathinone across studies?
- Methodological Answer : Standardize assay conditions:
- Buffer pH : Maintain at 7.4 to mimic physiological conditions.
- Temperature : 37°C for transporter assays.
- Reference controls : Include cocaine or bupropion as benchmarks. Discrepancies >50% may arise from differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or ligand purity .
Safety & Compliance
Q. What safety protocols are critical when handling 4-methyl-N,N-dimethylcathinone in non-GLP research settings?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
